

Chemical structure and properties of ChX710

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An In-depth Technical Guide to **ChX710**: Chemical Structure, Properties, and Mechanism of Action

Introduction

ChX710 is a novel small molecule modulator of the innate immune system, identified from a high-throughput screen of 10,000 synthetic compounds.[1] It belongs to a series of 1H-benzimidazole-4-carboxamide compounds. **ChX710** is characterized by its unique ability to prime the type I interferon response to cytosolic DNA, making it a valuable tool for research in immunology, virology, and oncology.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and the experimental protocols used to characterize **ChX710**.

Chemical Structure and Properties

ChX710 is chemically defined as N-(1-(dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxamide. Its structure and key properties are summarized below.



| Property | Value | |
|--------------------|--|--|
| Chemical Name | N-(1-(dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxamide | |
| CAS Number | 2438721-44-7 | |
| Molecular Formula | C18H21N5O | |
| Molecular Weight | 323.39 g/mol | |
| SMILES | CC(CN(C)C)NC(=O)c1cccc2nc([nH]c12)-c1ccncc1 | |
| Relative Density | 1.208 g/cm ³ | |
| Purity | >98% (by HPLC) | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Store at -20°C for long-term stability | |

Mechanism of Action and Signaling Pathways

ChX710's primary mechanism is not as a direct inducer of type I interferons, but as a "primer" that sensitizes cells to respond more robustly to cytosolic DNA.[1] While it can independently induce the Interferon-Stimulated Response Element (ISRE) promoter and the expression of certain Interferon-Stimulated Genes (ISGs), its most potent activity is observed as a strong synergistic effect on IFN-β expression when cells are subsequently challenged with DNA.[1]

Intrinsic ISRE Induction Pathway

ChX710 treatment alone leads to the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and induces ISG expression. This intrinsic activity is dependent on the adaptor protein MAVS and the transcription factor IRF1, but notably, it is independent of IRF3 itself for ISRE induction. [1] This suggests **ChX710** activates a novel signaling pathway that diverges from canonical RNA sensing pathways.



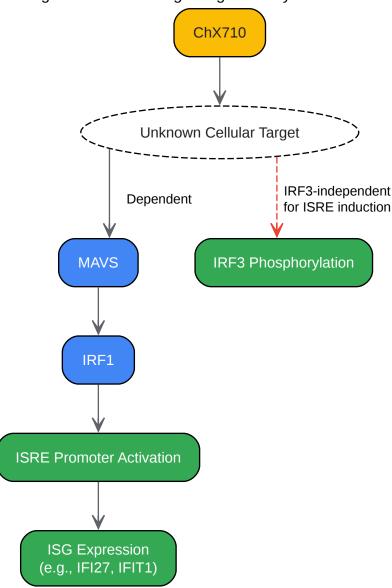


Diagram 1: Intrinsic Signaling Pathway of ChX710

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Diagram 1: Intrinsic Signaling Pathway of ChX710

STING-Dependent Priming Pathway

The priming effect of **ChX710** is its most significant activity. Pre-treatment with **ChX710** dramatically enhances the production of IFN- β in response to cytosolic DNA. This synergistic



response is critically dependent on the STING (Stimulator of Interferon Genes) pathway, a key sensor for cytosolic DNA. This indicates that **ChX710** modulates the cellular state to lower the activation threshold of the cGAS-STING pathway.

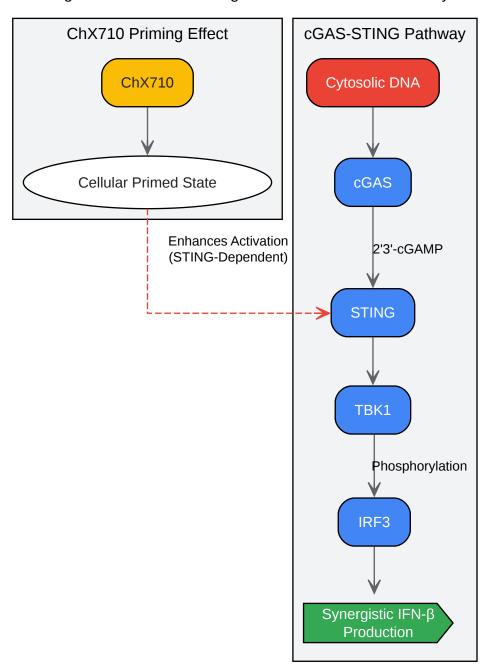


Diagram 2: ChX710 Priming of the cGAS-STING Pathway



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Diagram 2: ChX710 Priming of the cGAS-STING Pathway

Quantitative Biological Data

The biological activity of **ChX710** has been quantified in various cellular assays. The data highlights its dose-dependent activity on ISRE induction and its potentiation of DNA-induced interferon response.

| Assay Type | Cell Line | Parameter Measured | Result |
|--------------------------------|-----------|-------------------------------|---|
| ISRE Induction | HEK-293 | EC ₅₀ (Luciferase) | ~5 μM |
| ISG Expression (IFI27) | HEK-293T | Fold Induction (10 μΜ) | ~100-fold increase at 16 hours post- treatment |
| Synergistic IFN-β Secretion | THP1 | IFN-β Production | Potent synergistic effect observed with transfected plasmid DNA |
| IRF3 Phosphorylation | THP1 | Western Blot | Detected at Ser386 upon treatment with ChX710 |

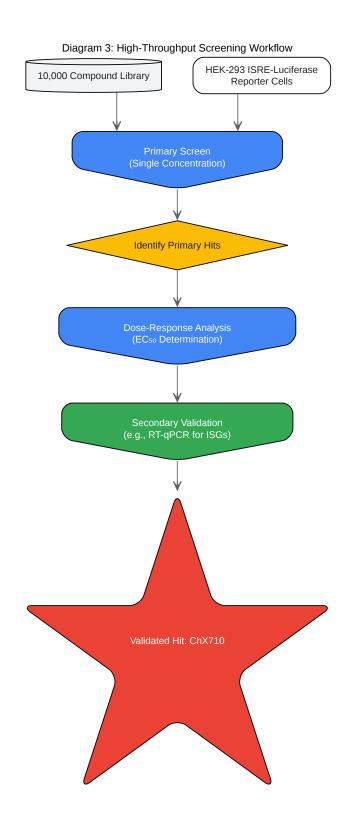
Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of **ChX710**, based on the primary literature.

High-Throughput Screening (HTS) for ISRE Inducers

This protocol outlines the workflow used to identify **ChX710** from a chemical library.





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Diagram 3: High-Throughput Screening Workflow



- Cell Line: HEK-293 cells stably expressing a firefly luciferase gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter were used.
- Screening: A library of 10,000 synthetic small molecules was screened at a single concentration.
- Detection: Luciferase activity was measured as a readout for ISRE promoter activation.
- Hit Confirmation: Primary hits were subjected to dose-response analysis to determine EC₅₀ values.
- Secondary Assays: Confirmed hits were further validated by measuring the expression of endogenous Interferon-Stimulated Genes (ISGs) using RT-qPCR.

Quantitative RT-PCR for ISG Expression

- Cell Culture and Treatment: HEK-293T cells were seeded in 24-well plates. After 24 hours, cells were treated with ChX710 (e.g., at 10 μM) or a vehicle control (DMSO).
- RNA Extraction: At various time points (e.g., 8, 16, 24 hours) post-treatment, total RNA was extracted using a commercial RNA purification kit.
- cDNA Synthesis: First-strand cDNA was synthesized from the extracted RNA using reverse transcriptase.
- qPCR: Real-time quantitative PCR was performed using SYBR Green master mix and primers specific for target ISGs (e.g., IFI27, IFIT1) and a housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis: Relative gene expression was calculated using the $\Delta\Delta$ Ct method.

Western Blot for IRF3 Phosphorylation

Cell Lysis: THP1 cells were treated with ChX710 for the desired time. Cells were then
washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase
inhibitors.



- Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane was blocked and then incubated overnight with a primary antibody specific for IRF3 phosphorylated at Serine 386. A primary antibody for total IRF3 was used as a loading control.
- Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

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References

- 1. Identification of a small molecule that primes the type I interferon response to cytosolic DNA PubMed [pubmed.ncbi.nlm.nih.gov]
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